
4-Ethylpiperazine-1-carboximidamide sulfate
Overview
Description
4-Ethylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C₇H₁₈N₄O₄S and a molecular weight of 254.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carboximidamide sulfate typically involves the reaction of 4-ethylpiperazine with cyanamide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a sulfate salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines and related derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent, particularly in the treatment of central nervous system disorders. Its ability to interact with neurotransmitter receptors, especially serotonin (5-HT) and dopamine receptors, positions it as a candidate for anxiolytic and antidepressant therapies. Studies indicate that it may modulate these pathways, which are crucial for mood regulation.
Neuropharmacology
Research has shown that 4-Ethylpiperazine-1-carboximidamide sulfate may exhibit significant biological activity related to the modulation of neurotransmitter systems. For instance, it has been studied for its effects on serotonin receptor subtypes, suggesting potential applications in treating anxiety and depression .
Synthesis of Derivatives
The compound serves as a precursor in synthesizing various derivatives with enhanced pharmacological properties. The versatility of the piperazine scaffold allows for modifications that can lead to compounds with improved efficacy and selectivity for specific biological targets.
Case Study 1: Receptor Binding Assays
In vitro studies have demonstrated that this compound binds to serotonin receptors with varying affinities. These binding profiles were evaluated using radiolabeled ligands in competitive binding assays, revealing its potential as a selective modulator of serotonergic activity .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds derived from this compound exhibit favorable absorption and distribution characteristics. These studies are critical for understanding the compound's bioavailability and therapeutic window in clinical settings .
Mechanism of Action
The mechanism of action of 4-Ethylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- 4-Methylpiperazine-1-carboximidamide sulfate
- 4-Propylpiperazine-1-carboximidamide sulfate
- 4-Butylpiperazine-1-carboximidamide sulfate
Comparison: 4-Ethylpiperazine-1-carboximidamide sulfate is unique due to its ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Biological Activity
4-Ethylpiperazine-1-carboximidamide sulfate (CAS No. 1266376-73-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H18N4O4S
- Molecular Weight : 254.31 g/mol
- Structure : The compound features a piperazine ring, which is known for its versatility in drug design and development.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which may have implications in treating inflammatory diseases .
- Neuropathic Pain Relief : As an inhibitor of phosphodiesterase (PDE) enzymes, it may play a role in pain management, particularly in neuropathic pain contexts .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- PDE Inhibition : By inhibiting PDE enzymes, the compound may enhance intracellular cyclic nucleotide levels (cAMP and cGMP), leading to various downstream effects, including vasodilation and reduced inflammation .
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially affecting pain signaling pathways and contributing to analgesic effects.
Research Findings and Case Studies
Several studies have explored the pharmacological potential of this compound:
Comparative Analysis
When compared with similar compounds, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties:
Compound | Activity Profile | Notable Differences |
---|---|---|
Compound A | Antimicrobial | Lacks anti-inflammatory properties |
Compound B | Analgesic | Does not inhibit PDE enzymes effectively |
This compound | Antimicrobial, Anti-inflammatory, Analgesic | Multi-targeted approach enhances therapeutic potential |
Properties
IUPAC Name |
4-ethylpiperazine-1-carboximidamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4.H2O4S/c1-2-10-3-5-11(6-4-10)7(8)9;1-5(2,3)4/h2-6H2,1H3,(H3,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLCVAZISJTFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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